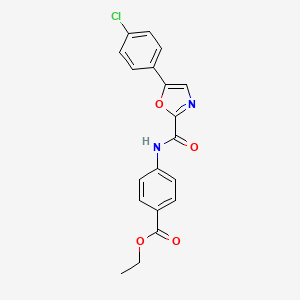

Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate” is a chemical compound with the molecular formula C12H10ClNO3 . It has an average mass of 251.666 Da and a monoisotopic mass of 251.034927 Da . The compound is also known by other names such as “Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate” and "4-Oxazolecarboxylic acid, 5-(4-chlorophenyl)-, ethyl ester" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.67 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Oxazole derivatives, such as Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate, have been studied for their potential antimicrobial properties . These compounds can be synthesized and tested against various bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal species such as Candida albicans. Their efficacy is often compared to standard antibiotics to evaluate their potential as new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The oxazole moiety is known to exhibit anti-inflammatory and analgesic effects . Researchers are exploring Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that could potentially offer relief from chronic inflammatory conditions with fewer side effects than existing medications.

Anticancer Research

Compounds with the oxazole ring have shown promise in anticancer research, particularly in the synthesis of novel chemotherapeutic agents . Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate may be investigated for its cytotoxic effects on cancer cell lines, aiming to discover new drugs that can target cancer cells more effectively and with reduced toxicity to healthy cells.

Neuroprotective Applications

Research into neurodegenerative diseases has also benefited from oxazole derivatives. Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate might be used to study neuroprotection mechanisms, potentially leading to treatments that could slow down or prevent the progression of diseases like Alzheimer’s and Parkinson’s .

Material Science

In material science, Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate could be utilized in the development of organic semiconductors due to its stable oxazole ring structure . These materials are of interest for their applications in electronic devices, such as light-emitting diodes (LEDs), solar cells, and transistors.

Biotechnology

In biotechnology, this compound may serve as a building block for the synthesis of more complex molecules. Its oxazole ring can be a key intermediate in the construction of biologically active molecules, which can be used in various biotechnological applications, including drug development and enzymatic reactions .

Propiedades

IUPAC Name |

ethyl 4-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c1-2-25-19(24)13-5-9-15(10-6-13)22-17(23)18-21-11-16(26-18)12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRAWCQUTARZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester](/img/structure/B2791856.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2791858.png)

![2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2791861.png)

![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)